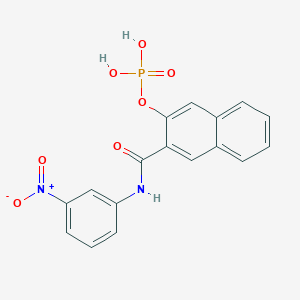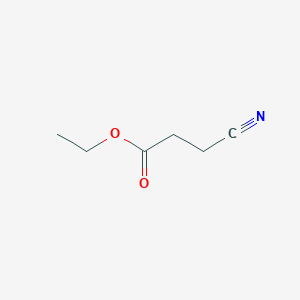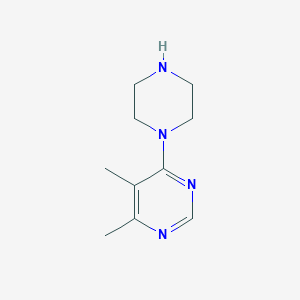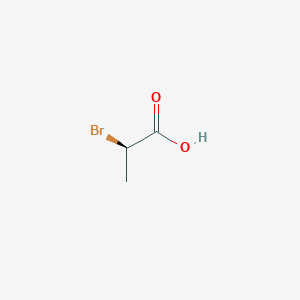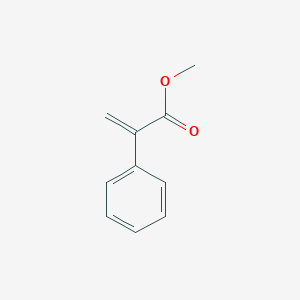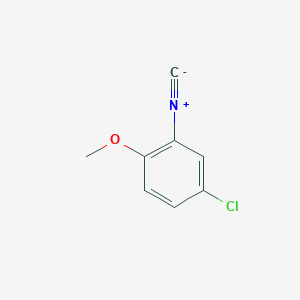
4-Chloro-2-isocyano-1-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-isocyano-1-methoxybenzene, also known as CICMB, is a chemical compound with the molecular formula C8H6ClNO. It is a colorless to light yellow crystalline solid that is widely used in scientific research applications. CICMB is a versatile compound that has been found to have several applications in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-isocyano-1-methoxybenzene involves the formation of isocyanates. Isocyanates are highly reactive compounds that can be used in a variety of chemical reactions. 4-Chloro-2-isocyano-1-methoxybenzene is a precursor to isocyanates and can be used to generate a wide range of isocyanates for use in organic synthesis.
Effets Biochimiques Et Physiologiques
There are no known biochemical or physiological effects of 4-Chloro-2-isocyano-1-methoxybenzene. However, it is important to note that 4-Chloro-2-isocyano-1-methoxybenzene is a highly reactive compound and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Chloro-2-isocyano-1-methoxybenzene is its versatility. It can be used to generate a wide range of isocyanates for use in organic synthesis. However, one of the limitations of 4-Chloro-2-isocyano-1-methoxybenzene is its reactivity. It is a highly reactive compound that can be difficult to handle.
Orientations Futures
There are several future directions for the use of 4-Chloro-2-isocyano-1-methoxybenzene in scientific research. One potential area of research is the development of new methods for the synthesis of isocyanates using 4-Chloro-2-isocyano-1-methoxybenzene. Another area of research is the development of new heterocyclic compounds using 4-Chloro-2-isocyano-1-methoxybenzene as a precursor. Additionally, 4-Chloro-2-isocyano-1-methoxybenzene could be used in the development of new drugs and pharmaceuticals.
Méthodes De Synthèse
The synthesis of 4-Chloro-2-isocyano-1-methoxybenzene can be achieved through several methods. One of the most common methods is the reaction of 4-chloro-2-nitroanisole with triphosgene in the presence of triethylamine. Another method involves the reaction of 4-chloro-2-nitroanisole with phosgene in the presence of triethylamine. Both methods yield high purity 4-Chloro-2-isocyano-1-methoxybenzene.
Applications De Recherche Scientifique
4-Chloro-2-isocyano-1-methoxybenzene has several applications in scientific research. It is widely used as a reagent in organic synthesis, particularly in the synthesis of isocyanates. It is also used in the preparation of various heterocyclic compounds. 4-Chloro-2-isocyano-1-methoxybenzene is a versatile compound that has been found to have several applications in the field of organic chemistry.
Propriétés
Numéro CAS |
1930-95-6 |
|---|---|
Nom du produit |
4-Chloro-2-isocyano-1-methoxybenzene |
Formule moléculaire |
C8H6ClNO |
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
4-chloro-2-isocyano-1-methoxybenzene |
InChI |
InChI=1S/C8H6ClNO/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5H,2H3 |
Clé InChI |
IJPJMQBUSZVYEA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)[N+]#[C-] |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)[N+]#[C-] |
Synonymes |
Phenyl isocyanide, 5-chloro-2-methoxy- (7CI, 8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



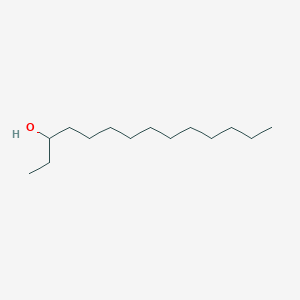
![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)
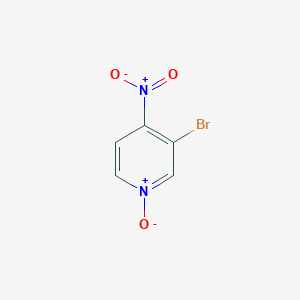
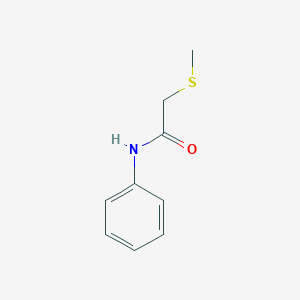
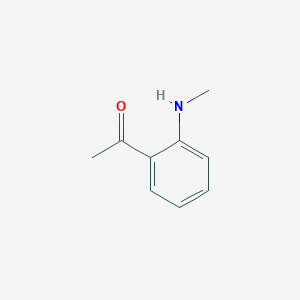
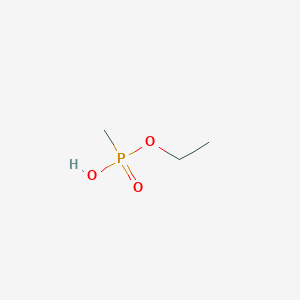
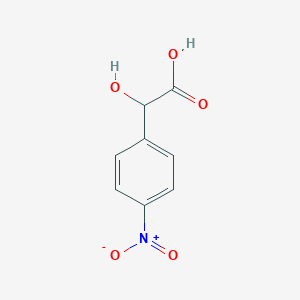
![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)

